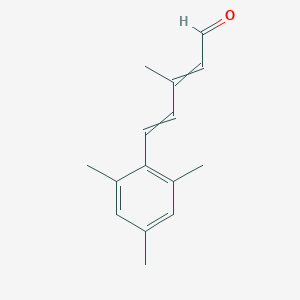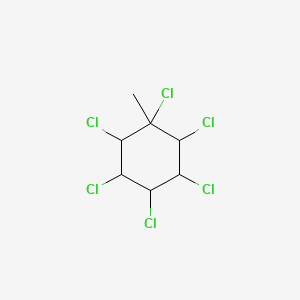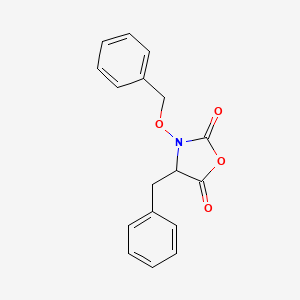
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione is an organic compound that belongs to the class of oxazolidinediones. This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to an oxazolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione typically involves the reaction of benzylamine with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzyl alcohol to yield the desired oxazolidinedione. The reaction conditions generally include:
Temperature: 0-5°C for the initial formation of the isocyanate, followed by room temperature for the subsequent reaction.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
化学反应分析
Types of Reactions
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Oxazolidinones.
Reduction: Benzylamines or benzyl alcohols.
Substitution: Substituted oxazolidinediones.
科学研究应用
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
相似化合物的比较
Similar Compounds
- 4-Benzyl-3-(benzyloxy)-1,3-oxazolidinone
- 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2-thione
- 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dithione
Uniqueness
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione is unique due to its specific combination of benzyl and benzyloxy groups attached to the oxazolidine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
73376-10-0 |
|---|---|
分子式 |
C17H15NO4 |
分子量 |
297.30 g/mol |
IUPAC 名称 |
4-benzyl-3-phenylmethoxy-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(11-13-7-3-1-4-8-13)18(17(20)22-16)21-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI 键 |
PTPXNAIPYHEJSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)N2OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


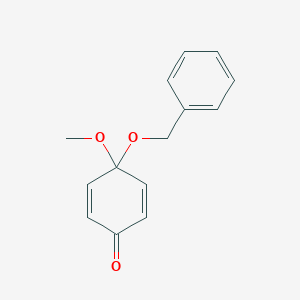
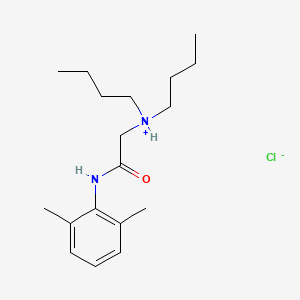
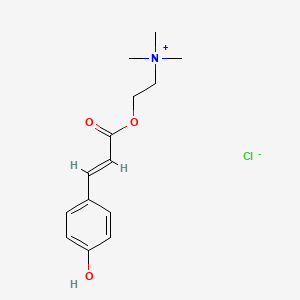
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
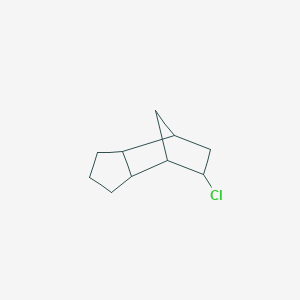
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
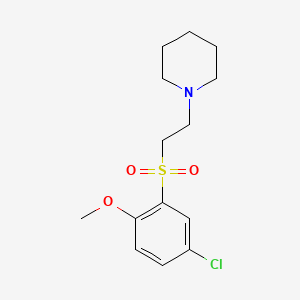
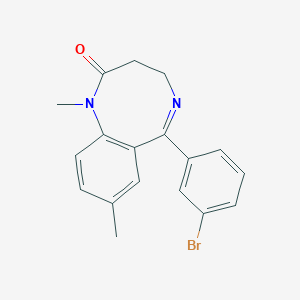

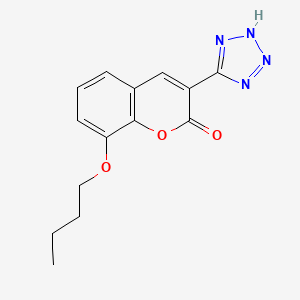
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
